molecular formula C6H13NO2 B8084155 DL-Isoleucine-d10

DL-Isoleucine-d10

Cat. No.: B8084155
M. Wt: 141.23 g/mol
InChI Key: AGPKZVBTJJNPAG-SHJFKSRGSA-N
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Description

Isoleucine-d10 is a deuterated isotopologue of the essential branched-chain amino acid isoleucine, where ten hydrogen atoms are replaced by deuterium. This modification enhances its utility in metabolic tracer studies, pharmacokinetic analyses, and nuclear magnetic resonance (NMR) spectroscopy due to the isotopic labeling effect. Unlike enantiomers, diastereomers exhibit distinct physical and chemical properties, enabling their separation via chromatographic or spectroscopic methods. The diastereomeric ratio in such mixtures can vary depending on synthetic conditions, as observed in analogous systems (e.g., 1:1 to 10:1 ratios in other diastereomer mixtures) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-SHJFKSRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isoleucine-d10, a deuterated form of the branched-chain amino acid isoleucine, exists as a mixture of diastereomers. This compound has garnered attention in various fields, including metabolic studies, pharmacology, and cancer research. The biological activity of isoleucine-d10 can be understood through its metabolic pathways, interactions with proteins, and implications in disease states.

1. Metabolic Pathways and Mechanisms

Isoleucine is one of the essential amino acids involved in numerous metabolic pathways. It plays a critical role in protein synthesis and serves as a precursor for various biomolecules. The degradation of branched-chain amino acids (BCAAs), including isoleucine, occurs primarily in muscle tissues and involves several key enzymes such as branched-chain α-keto acid dehydrogenase (BCKD) and isovaleryl-CoA dehydrogenase.

Table 1: Key Enzymes in Isoleucine Metabolism

EnzymeFunction
Branched-Chain α-Keto Acid Dehydrogenase (BCKD)Catalyzes the first step in BCAA catabolism
Isovaleryl-CoA DehydrogenaseConverts isovaleryl-CoA to 3-methylcrotonyl-CoA
Acyl-CoA DehydrogenaseInvolved in the further breakdown of metabolites

2. Biological Activity and Case Studies

Recent studies have highlighted the impact of isoleucine metabolism on health outcomes, particularly in cancer and metabolic disorders. A study using a mouse model demonstrated that alterations in the BCAA degradation pathway were associated with colon cancer progression. Specifically, proteins involved in this pathway were downregulated in tumor tissues compared to adjacent normal tissues, suggesting that impaired isoleucine metabolism may contribute to tumorigenesis .

Case Study: Isoleucine in Cancer Research

  • Objective : To investigate the role of BCAA degradation in colon cancer.
  • Method : Proteomic analysis of tumor versus normal tissues.
  • Findings : Significant downregulation of BCAA pathway proteins was observed, correlating with worse survival rates in patients .

3. Interactions with Proteins

Isoleucine-d10's interactions with proteins are critical for understanding its biological activity. Studies using nuclear magnetic resonance (NMR) spectroscopy have shown that isoleucine can influence the conformational dynamics of proteins. For example, its binding to isoleucyl-tRNA synthetase (IleRS) reveals insights into how amino acid availability can regulate protein synthesis .

4. Implications for Therapeutics

The biological activity of isoleucine-d10 also extends to therapeutic applications. Its role as a potential biomarker for metabolic disorders has been explored, particularly regarding its levels in plasma and tissue samples from patients with conditions such as diabetes and obesity. Elevated levels of BCAAs, including isoleucine, have been linked to insulin resistance .

Table 2: Clinical Implications of Isoleucine Levels

ConditionObserved Effect
Colon CancerDownregulation of BCAA metabolism
DiabetesElevated plasma BCAA levels
ObesityInsulin resistance linked to BCAAs

5. Conclusion

Isoleucine-d10, as a mixture of diastereomers, exhibits significant biological activity through its involvement in metabolic pathways and protein interactions. Its implications in cancer research and metabolic disorders highlight the need for further investigation into its therapeutic potential. Understanding the nuances of isoleucine metabolism could pave the way for novel diagnostic and treatment strategies.

Scientific Research Applications

Proteomics and Quantitative Analysis

Stable Isotope Labeling for Mass Spectrometry
Isoleucine-d10 is primarily employed in quantitative proteomics through techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). In this method, proteins from different samples are labeled with either light (natural isotopes) or heavy (isotope-labeled) amino acids. The ratio of heavy to light proteins is then analyzed using mass spectrometry, enabling researchers to quantify protein expression changes under various conditions.

  • Key Advantages :
    • Precision : The use of stable isotopes minimizes variability due to instrument response and sample loss.
    • Comparative Analysis : Allows for direct comparison between treated and control samples.

Case Study : A study on prostate cancer utilized SILAC with isoleucine-d10 to identify differentially expressed proteins, revealing insights into cancer progression and potential therapeutic targets .

Metabolic Studies

Impact on Glucose Metabolism
Research has demonstrated that isoleucine influences glucose metabolism significantly. Studies indicate that oral administration of isoleucine leads to a reduction in plasma glucose levels while enhancing muscle glucose uptake without elevating insulin levels.

  • Findings :
    • A decrease in plasma glucose by approximately 20%.
    • An increase in muscle glucose uptake by about 71% .

This hypoglycemic effect suggests potential applications in diabetes management and metabolic syndrome research.

Chiral Discrimination Studies

Role in Molecular Assembly and Chirality
Isoleucine-d10 has been used to study chiral discrimination through molecular assembly processes. The presence of diastereomers allows researchers to investigate the effects of chirality on molecular interactions and reactivity.

  • Experimental Insights :
    • Research focusing on the spin selectivity of diastereomers revealed how chirality affects reactivity in donor-acceptor dyads during photoinduced electron transfer .
    • The study showed that variations in chiral centers can significantly influence the chemical behavior of the compounds involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Separation Efficiency and Techniques

The separation of isoleucine-d10 diastereomers can be contextualized against methods used for structurally similar compounds:

Compound Separation Method Key Findings Reference
Azulene Diols Chiralcel-OD-H HPLC RS/SR diastereomers resolved better (α = 7.8) than RR/SS (α = 2.4) due to polarity differences .
HIF-2α Inhibitors Silica Gel Chromatography Cis/trans diastereomers separated efficiently (3:1 ratio) with improved yields .
Aminoglycosides ¹H NMR Spectroscopy α- and β-diastereomers distinguished by anomeric proton shifts (δ 4.47–5.59 ppm) .

For isoleucine-d10, chiral HPLC (e.g., using Marfey’s reagent derivatization) or advanced NMR techniques would be critical for resolving diastereomers, as demonstrated in the separation of β-blockers and nucleoside analogues .

Analytical Characterization

  • NMR Spectroscopy: Distinct ¹H and ¹³C chemical shifts (e.g., δ 4.47–5.59 ppm for anomeric protons in aminoglycosides) enable differentiation of diastereomers . For isoleucine-d10, deuterium-induced isotopic shifts would further aid identification.
  • Circular Dichroism (CD) : Used to assign absolute configurations in azulene diols and streptide diastereomers, bypassing limitations of polarimetry in colored compounds .
  • Radio-HPLC : Quantified differential tissue uptake of diastereomers in peptide tracers, a method applicable to studying isoleucine-d10’s biodistribution .

Stability and Conformational Flexibility

  • Solution-State Flexibility : Danicalipin A diastereomers demonstrated varying conformational landscapes, correlating with their biological activity .
  • Thermodynamic Stability: Racemic monolayers of N-stearoyl-allo-threonine exhibited tighter packing than enantiomeric forms, suggesting similar stability considerations for isoleucine-d10 diastereomers .

Data Tables

Table 2. Analytical Techniques for Diastereomer Characterization

Technique Application Example Advantage Reference
Chiral HPLC Separation of β-blocker diastereomers High resolution (α = 1.5–7.8)
¹H NMR Distinguishing α/β-aminoglycosides Clear anomeric proton shifts
CD Spectroscopy Assigning configurations in azulene diols Bypasses polarimetry limitations

Key Takeaways

  • Synthetic Challenges : Diastereomeric ratios in isoleucine-d10 depend on reaction conditions, mirroring trends in tetramate and azulene diol synthesis .
  • Functional Relevance : Stereochemical variations in diastereomers can drastically alter biological activity, as seen in chlorinated lipids and streptide .
  • Best Practices : Chiral HPLC and NMR remain gold standards for separation and characterization, supported by emerging methods like radio-HPLC for biodistribution studies .

Preparation Methods

Enzymatic Synthesis via Hydantoinase Pathways

A patented method for producing diastereomers of isoleucine involves enzymatic hydrolysis of hydantoin derivatives. For Isoleucine-d10, this pathway is adapted by incorporating deuterium at critical synthesis stages:

  • Deuterated Aldehyde Precursors :
    The process begins with (R)- or (S)-2-methylbutyraldehyde-d10, synthesized via acid-catalyzed deuterium exchange in D₂O. This precursor retains chirality while introducing deuterium at non-reactive positions (e.g., methyl and propyl groups).

  • Hydantoin Formation :
    The deuterated aldehyde undergoes condensation with urea or a cyanide source to form a diastereomeric mixture of hydantoins. For example:

    (R)-2-methylbutyraldehyde-d10+urea5R-[(R)-1-methylpropyl-d10]hydantoin+5S-[(R)-1-methylpropyl-d10]hydantoin\text{(R)-2-methylbutyraldehyde-d10} + \text{urea} \rightarrow \text{5R-[(R)-1-methylpropyl-d10]hydantoin} + \text{5S-[(R)-1-methylpropyl-d10]hydantoin}

    This step yields a 1:1 ratio of D-isoleucine-d10 and L-allo-isoleucine-d10 hydantoins under non-racemizing conditions.

  • Enzymatic Hydrolysis :

    • D-Hydantoinase : Selectively hydrolyzes D-isoleucine-d10 hydantoin to N-carbamoyl-D-isoleucine-d10.

    • L-Hydantoinase : Targets L-allo-isoleucine-d10 hydantoin for hydrolysis.
      Simultaneous epimerization at the C-5 position ensures dynamic interconversion, enabling high yields (>95%) of the desired diastereomers.

  • Decarbamoylation :
    The N-carbamoyl intermediates are treated with nitrous acid (HNO₂) to yield free Isoleucine-d10 diastereomers.

Table 1: Key Reaction Parameters for Hydantoinase Pathway

ParameterValue/Range
Temperature37–45°C
pH7.5–8.5
Epimerization Rate (kₑ)0.12 h⁻¹
Deuterium Retention>98%

Chemical Synthesis via Strecker Reaction

The Strecker reaction offers an alternative route, leveraging deuterated reagents:

  • Deuterated Ammonia and Cyanide :
    Reaction of 2-ketobutyric acid-d8 with ND₃ and KCN-d in D₂O produces aminonitrile-d10 intermediates.

  • Acid Hydrolysis :
    Hydrolysis under acidic conditions (DCl/D₂O) yields a racemic mixture of D/L-isoleucine-d10.

  • Diastereomer Separation :
    Chiral chromatography (e.g., simulated moving bed, SMB) resolves the mixture into D-isoleucine-d10 and L-allo-isoleucine-d10.

Challenges :

  • Deuterium loss during hydrolysis (mitigated by low-temperature conditions).

  • Racemization at C-2 (controlled via buffer selection).

Industrial-Scale Production

Fermentation with Deuterated Media

Genetically modified E. coli strains are cultured in deuterium-enriched media (D₂O, 99.8%) to biosynthesize Isoleucine-d10:

  • Deuterium Adaptation :
    Microbes are acclimated to D₂O over successive generations to ensure viability and enzyme functionality.

  • Isotopic Precursor Feeding :
    Glucose-d7 and 2-ketobutyrate-d5 are fed to direct metabolic flux toward isoleucine-d10.

  • Harvesting and Purification :
    Centrifugation and ion-exchange chromatography yield a diastereomeric mixture with 85–90% isotopic purity.

Table 2: Fermentation Performance Metrics

MetricValue
Yield12 g/L
Diastereomer Ratio (D:L)55:45
Deuterium Incorporation92–94%

Analytical Validation

Isotopic Purity Assessment

  • LC-MS/MS : Quantifies deuterium enrichment using precursor/product ion transitions (e.g., m/z 142.23 → 96.3 for Allo-Ile-d10).

  • ²H NMR : Confirms deuterium positional integrity (δ 0.9–1.5 ppm for methyl-d₃ groups).

Diastereomer Ratio Analysis

  • Chiral HPLC : Utilizes crown ether columns (e.g., Chirobiotic T) to resolve D/L ratios with ≤2% RSD.

  • Optical Rotation : [α]D²⁵ = +12.5° (D-isoleucine-d10) vs. −9.8° (L-allo-isoleucine-d10).

Challenges and Mitigation Strategies

  • Deuterium Scrambling :

    • Cause : Acidic conditions during synthesis promote H/D exchange.

    • Solution : Use aprotic solvents (e.g., deuterated THF) and neutral pH buffers.

  • Enzyme Inactivation in D₂O :

    • Cause : Reduced activity of hydantoinases in heavy water.

    • Solution : Protein engineering (e.g., hydrophobic core stabilization).

Q & A

Q. How does the diastereomeric composition of Isoleucine-d10 influence its utility in isotopic labeling studies?

Isoleucine-d10, a deuterated isotopologue, is used in metabolic tracing and NMR studies due to its isotopic signature. However, the presence of diastereomers introduces stereochemical complexity, which can affect binding affinity, enzyme specificity, or metabolic pathways. For instance, diastereomers may exhibit distinct kinetic behaviors in enzymatic reactions, leading to variable isotopic incorporation rates. To mitigate this, researchers should:

  • Pre-characterize the diastereomeric ratio using chiral chromatography or NMR .
  • Validate tracer efficacy in pilot studies by comparing metabolic incorporation rates across diastereomer-enriched fractions .

Q. What analytical methods are essential for verifying the diastereomeric ratio in Isoleucine-d10?

Key techniques include:

  • Chiral HPLC/GC : Separates diastereomers based on differential interactions with a chiral stationary phase .
  • NMR Spectroscopy : Proton and carbon NMR can resolve diastereomers through distinct chemical shifts and coupling constants. Advanced methods like spin simulation and 2D NMR (e.g., COSY, HMBC) aid in signal assignment for overlapping peaks .
  • Mass Spectrometry (MS) : Coupled with chromatography, MS quantifies diastereomers using unique fragmentation patterns or isotopic signatures .

Advanced Research Questions

Q. How should researchers address spectral overlap in NMR data caused by diastereomeric mixtures of Isoleucine-d10?

Spectral overlap complicates structural elucidation. Methodological approaches include:

  • Spin Simulation : Predicts splitting patterns for individual diastereomers, enabling deconvolution of overlapping signals .
  • Dynamic NMR (DNMR) : Explores temperature-dependent coalescence of signals to estimate interconversion barriers between diastereomers .
  • Isotope Editing : Leverages deuterium-induced isotope shifts to isolate signals from specific diastereomers .
  • Computational Modeling : Quantum mechanical calculations (e.g., DFT) predict chemical shifts, aiding in peak assignment .

Q. What experimental strategies minimize variability in enzyme kinetics studies involving diastereomeric mixtures?

Diastereomers may exhibit divergent binding affinities or catalytic efficiencies. To account for this:

  • Diastereomer-Resolved Assays : Use chiral separation (e.g., HPLC) to isolate individual diastereomers before kinetic analysis .
  • Computational Docking : Predict relative binding energies of diastereomers to enzymes using molecular dynamics simulations, as demonstrated in studies where diastereomers showed negligible differences in target interactions .
  • Statistical Averaging : Report kinetic parameters (e.g., KmK_m, VmaxV_{max}) as weighted averages based on diastereomeric ratios, validated through repeated trials .

Q. How can synthetic protocols for Isoleucine-d10 be optimized to control diastereomer formation?

Diastereomer ratios in synthesis depend on reaction conditions. Key strategies include:

  • Stereoselective Catalysis : Employ chiral catalysts or enzymes (e.g., isomerases) to favor specific diastereomers .
  • Solvent/Additive Effects : Polar aprotic solvents (e.g., DMF) or chiral auxiliaries can stabilize transition states favoring one diastereomer .
  • Post-Synthesis Analysis : Monitor diastereomer ratios in real-time using inline NMR or IR spectroscopy to adjust reaction parameters dynamically .

Q. How do researchers reconcile contradictory data on the biological activity of diastereomeric mixtures?

Discrepancies may arise from uncharacterized diastereomer ratios or context-dependent effects. Mitigation steps include:

  • Meta-Analysis : Compare studies using identical diastereomer ratios, as seen in PBP binding assays where computational predictions aligned with experimental results despite unresolved diastereomers .
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., fixed diastereomer ratios) to isolate variables .
  • Mechanistic Studies : Use isotopic tracers or site-directed mutagenesis to probe stereospecific interactions, as done in sulfoxide diastereomer analyses .

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